

Unraveling the Molecular Architecture of Talaroenamine F: A Technical Guide

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Compound of Interest

Compound Name: Talaroenamine F

Cat. No.: B12419929

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For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the chemical structure elucidation of **Talaroenamine F**, a novel enamine derivative generated through precursor-directed biosynthesis. The following sections detail the spectroscopic data, experimental protocols, and the logical workflow employed to determine its molecular structure, offering valuable insights for researchers in natural product chemistry, medicinal chemistry, and drug discovery.

Spectroscopic Data Analysis

The structural framework of **Talaroenamine F** was meticulously pieced together using a combination of high-resolution mass spectrometry and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.

High-Resolution Mass Spectrometry (HRESIMS)

High-resolution electrospray ionization mass spectrometry (HRESIMS) established the molecular formula of **Talaroenamine F** as $C_{16}H_{17}NO_3$. This determination was crucial in establishing the degrees of unsaturation and guiding the subsequent interpretation of NMR data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The core structure of **Talaroenamine F** was elucidated through extensive NMR analysis. The ^1H and ^{13}C NMR data, acquired in CDCl_3 , provided the foundational information for assembling the molecular puzzle.

Table 1: ^1H and ^{13}C NMR Data for **Talaroenamine F** (in CDCl_3)

Position	δc (ppm)	δH (ppm, mult., J in Hz)
2	58.1	4.82, m
3	197.8	
4	106.9	
5	170.8	
6	195.7	
7	10.3	1.83, s
8	22.8	1.58, d (6.9)
9	158.4	12.81, br s
1'	139.9	7.29, d (8.0)
2'	126.5	
3'	129.8	
4'	137.4	
5'	129.8	
6'	126.5	7.21, d (8.0)
7'	21.1	2.30, s

Experimental Protocols

The successful elucidation of **Talaroenamine F**'s structure relied on a series of carefully executed experimental procedures, from its generation and isolation to the acquisition of high-quality spectroscopic data.

Precursor-Directed Biosynthesis and Isolation

Talaroenamine F was generated by introducing p-toluidine into the culture of *Penicillium malacosphaerulum* HPU-J01, a fungus isolated from Yellow River wetland soil.

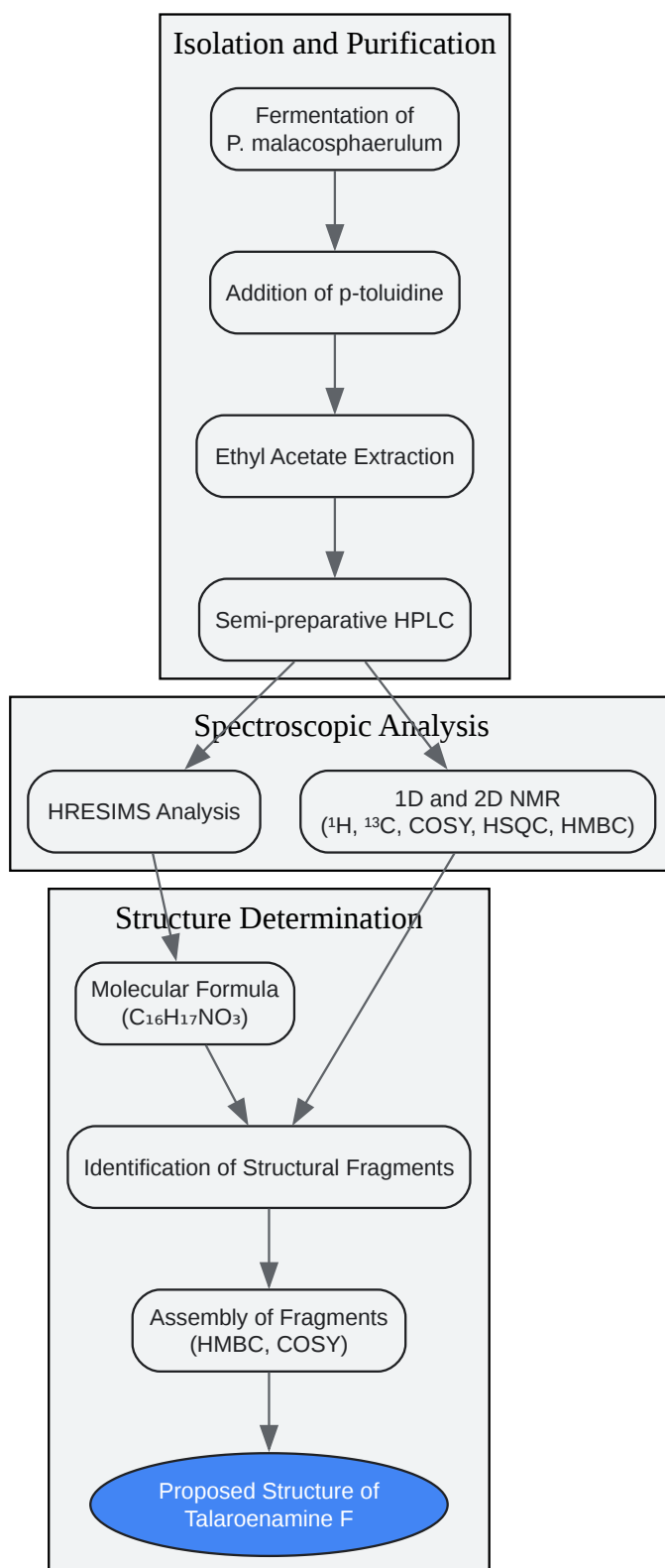
- Fermentation: The fungus was cultured in potato dextrose broth (PDB) on a rotary shaker.
- Precursor Feeding: A solution of p-toluidine in DMSO was added to the fermentation broth after a specific incubation period.
- Extraction: The culture broth was extracted with ethyl acetate (EtOAc).
- Purification: The crude extract was subjected to semi-preparative high-performance liquid chromatography (HPLC) to yield pure **Talaroenamine F**.

Spectroscopic Analysis

- NMR Spectroscopy: ^1H NMR, ^{13}C NMR, COSY, HSQC, and HMBC spectra were recorded on a Bruker Avance spectrometer. Chemical shifts were referenced to the solvent signals of CDCl_3 .
- Mass Spectrometry: High-resolution mass spectra were obtained using a Thermo Scientific LTQ Orbitrap XL mass spectrometer with an electrospray ionization source.

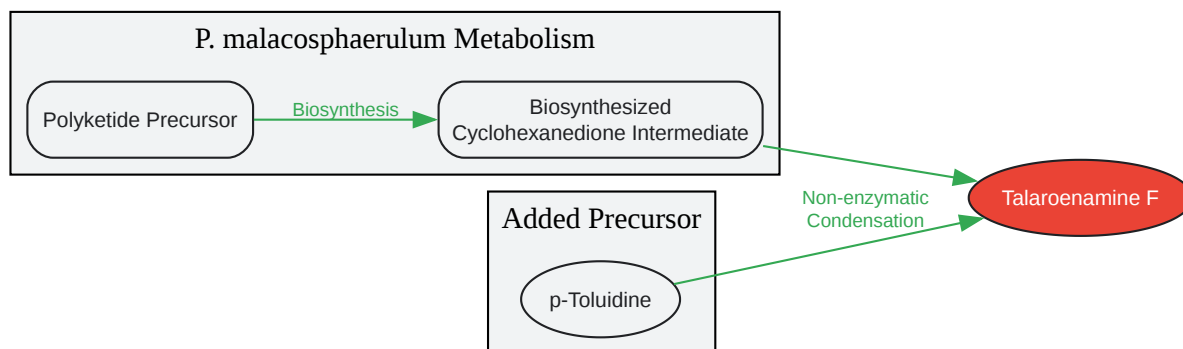
Visualization of the Elucidation Process and Biosynthesis

The logical flow of the structure elucidation and the biosynthetic pathway of **Talaroenamine F** are visualized below using Graphviz.



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Diagram 1: Workflow for the Structure Elucidation of **Talaroenamine F**.



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Diagram 2: Precursor-Directed Biosynthesis of **Talaroenamine F**.

Conclusion

The structure of **Talaroenamine F** was unequivocally determined through a synergistic application of precursor-directed biosynthesis, chromatographic purification, and comprehensive spectroscopic analysis. The detailed data and methodologies presented herein serve as a valuable resource for chemists and biologists engaged in the discovery and characterization of novel bioactive compounds. The successful generation of **Talaroenamine F** highlights the potential of precursor-directed biosynthesis as a powerful tool for expanding the chemical diversity of microbial metabolites and generating novel drug leads.

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